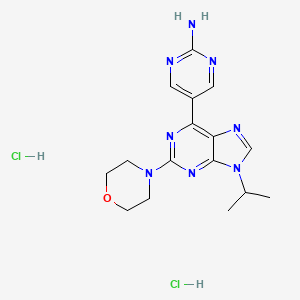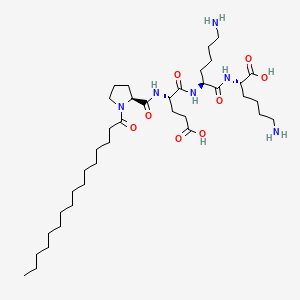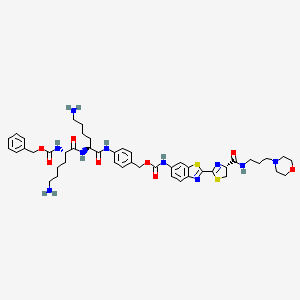
CTB probe-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTB probe-1 is a lysosome-targeting fluorogenic small-molecule probe used for fluorescence imaging in living cells . It is particularly useful in biological research for tracing and imaging cellular structures and processes.
准备方法
The preparation of CTB probe-1 involves synthetic routes that include the dissolution of the compound in specific solvents. For instance, a mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively detailed in the available literature, but the compound is typically stored at -20°C in powder form and at -80°C in solvent form for long-term stability .
化学反应分析
CTB probe-1 undergoes various chemical reactions, primarily involving its interaction with lysosomal enzymes. It is designed to target and bind to specific enzymes within the lysosome, facilitating fluorescence imaging. The compound’s major reactions include binding to cathepsin B, a lysosomal enzyme, which results in fluorescence activation . Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining pH stability during imaging processes .
科学研究应用
CTB probe-1 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study chemical reactions within cells.
Industry: Applied in the development of diagnostic tools and imaging technologies for biomedical research.
作用机制
The mechanism of action of CTB probe-1 involves its binding to the GM1 ganglioside on the cell membrane, which facilitates its entry into the cell. Once inside, it targets lysosomal enzymes, particularly cathepsin B, leading to fluorescence activation. This allows researchers to visualize and track lysosomal activity within living cells . The molecular targets include the GM1 ganglioside and lysosomal enzymes, with pathways involving endocytosis and lysosomal trafficking .
相似化合物的比较
CTB probe-1 is unique in its specific targeting of lysosomal enzymes for fluorescence imaging. Similar compounds include other lysosome-targeting probes and fluorescent dyes used for cellular imaging. For example:
Cholera Toxin Subunit B (CTB): Used for retrograde labeling of neurons and studying lipid rafts.
Fluorescent dextran amines: Used for multiple retrograde tract tracing in the central nervous system.
Azido-CTB: A versatile cholera toxin conjugate for neuronal targeting and tracing.
This compound stands out due to its high specificity and sensitivity in targeting lysosomal enzymes, making it a valuable tool in cellular and molecular biology research.
属性
分子式 |
C46H60N10O8S2 |
|---|---|
分子量 |
945.2 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[[2-[(4R)-4-(3-morpholin-4-ylpropylcarbamoyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-6-yl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1 |
InChI 键 |
ZAAZGBJFGYJXTG-QXUSSCGESA-N |
手性 SMILES |
C1COCCN1CCCNC(=O)[C@@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC6=CC=CC=C6 |
规范 SMILES |
C1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



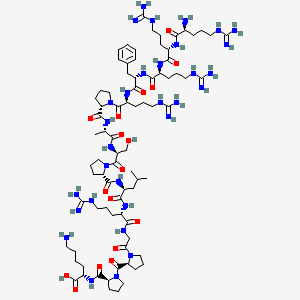
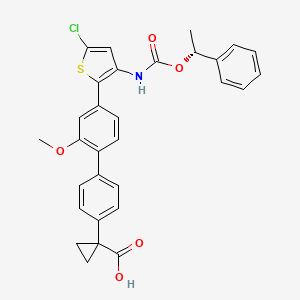
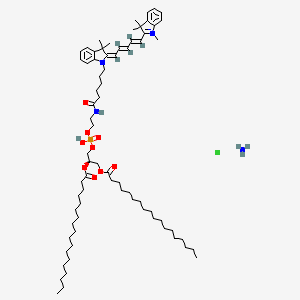

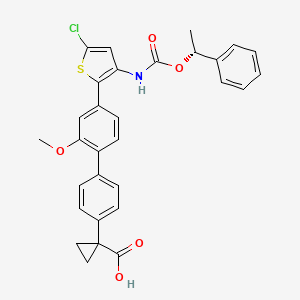

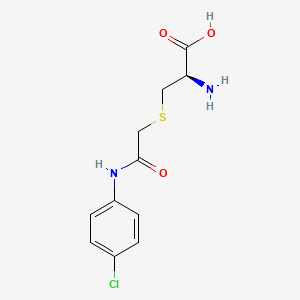
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)



